1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride
Description
1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride is a heterocyclic organic compound featuring a benzimidazole core substituted with a piperidine-ethylamine side chain and stabilized as a dihydrochloride salt. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its pharmacological versatility, including interactions with enzymes, receptors, and nucleic acids. The dihydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C14H22Cl2N4 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1-(2-piperidin-1-ylethyl)benzimidazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C14H20N4.2ClH/c15-14-16-12-6-2-3-7-13(12)18(14)11-10-17-8-4-1-5-9-17;;/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16);2*1H |
InChI Key |
RHUKXVGXBCUFIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride typically involves the coupling of a piperidine derivative with a benzimidazole precursor. One common method involves the reaction of 1-(2-chloroethyl)piperidine hydrochloride with 2-aminobenzimidazole under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Analgesic Properties
Recent studies have highlighted the compound's potential as a kappa-opioid receptor agonist , which is significant for pain management. It has demonstrated notable analgesic effects in various animal models, outperforming traditional analgesics like butorphanol and showing efficacy comparable to gabapentin in neuropathic pain models .
Key Findings :
- Exhibits a dose-dependent analgesic effect.
- Maintains significant efficacy without developing tolerance over extended administration periods.
- Reduces tactile and cold allodynia significantly in neuropathic pain models .
Antiparasitic Activity
The compound has also been investigated for its potential in treating parasitic infections, specifically human African trypanosomiasis . In murine models, it achieved a cure rate of 100% in both early and late-stage infections, indicating its promise as a lead compound for further development in antiparasitic therapies .
Mechanistic Studies
The mechanism of action for the analgesic properties of 1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride involves its interaction with kappa-opioid receptors. Quantum chemistry methods have been employed to analyze its binding affinity and energy dynamics compared to other salts, revealing that its hydrochloride form exhibits enhanced agonistic activity due to lower total energy production during salt formation .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of benzimidazole derivatives has shown that modifications to the piperidine moiety can significantly influence pharmacological activity. The presence of the piperidinyl group contributes to the compound's ability to engage effectively with opioid receptors, suggesting avenues for designing more potent analogs .
Case Studies and Research Findings
| Study | Application | Key Results |
|---|---|---|
| Lifanova et al. (2023) | Analgesic efficacy | Demonstrated superior analgesic effects compared to butorphanol; effective in neuropathic pain models. |
| PMC5362113 | Antiparasitic activity | Achieved full cures in murine models of human African trypanosomiasis, indicating strong antiparasitic potential. |
| Quantum Chemistry Analysis | Mechanism elucidation | Confirmed enhanced kappa-opioid activity due to structural characteristics and energy dynamics of the hydrochloride form. |
Mechanism of Action
The mechanism of action of 1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest structural analogs include:
Key Observations :
- Benzimidazole vs.
- Substituent Effects : The 2-piperidin-1-YL-ethyl group introduces a basic nitrogen, improving solubility in acidic environments (via dihydrochloride salt formation), whereas chloro or methoxy substituents in analogs (e.g., VU0155069) modulate lipophilicity and metabolic stability .
Pharmacokinetic and Physicochemical Properties
- Solubility : Dihydrochloride salts (e.g., target compound and CAS 1083300-53-1) exhibit superior aqueous solubility compared to free bases, critical for oral bioavailability .
- Stability : Piperidine-containing compounds (e.g., dyclonine hydrochloride) show enhanced stability under physiological pH due to reduced susceptibility to hydrolysis compared to ester-containing analogs .
Biological Activity
1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride, with CAS number 435342-20-4, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H22Cl2N4
- Molecular Weight : 290.26 g/mol
- Structure : The compound features a benzimidazole core substituted with a piperidine moiety, which is significant for its biological activity.
The biological activity of 1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Protein Kinases : These compounds may inhibit specific kinases involved in cancer progression and other diseases.
- Antimicrobial Activity : The compound shows potential against various bacterial strains and fungi, likely due to its ability to disrupt cellular processes.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound. For instance:
- Activity Against Bacteria : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were reported as low as 0.0039 mg/mL for certain strains, indicating potent antibacterial properties .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
Antifungal Activity
The compound also demonstrated antifungal activity, particularly against strains such as Candida albicans and Fusarium oxysporum. The observed MIC values suggest effective inhibition of fungal growth:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.0048 |
| Fusarium oxysporum | 0.056 |
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into their potential therapeutic applications:
- A study published in the Journal of Medicinal Chemistry reported the synthesis of benzimidazole derivatives that showed promising anticancer activity through the inhibition of protein interactions critical for tumor growth .
- Another research article highlighted the efficacy of piperidine derivatives in combating multidrug-resistant bacterial strains, emphasizing the structural importance of the piperidine ring in enhancing antimicrobial potency .
- A comprehensive review examined various alkaloids and their derivatives, noting that structural modifications can significantly impact their bioactivity against microbial pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
